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Compound of Interest

Compound Name:
3-Chloro-4-isopropoxybenzoic

acid

Cat. No.: B1358719 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-4-
isopropoxybenzoic acid (CAS No: 213598-07-3), a compound of interest in pharmaceutical

and agrochemical synthesis.[1][2] As a substituted benzoic acid derivative, its structural

confirmation relies on a multi-technique spectroscopic approach. This document outlines the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, explains the rationale behind spectral interpretation, and provides robust, self-validating

protocols for data acquisition.

The molecular structure, featuring a carboxylic acid, an isopropyl ether, and a chlorinated

aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is

paramount for researchers in drug development and chemical synthesis for identity

confirmation, purity assessment, and quality control.

Molecular Structure and Spectroscopic Overview
The logical first step in any spectroscopic analysis is to examine the molecule's structure to

anticipate the expected signals. The key structural features of 3-Chloro-4-isopropoxybenzoic
acid (C₁₀H₁₁ClO₃) are the aromatic protons with distinct electronic environments, the isopropyl

group protons, and the acidic proton of the carboxylic acid. Carbon environments are similarly

diverse.

Caption: Molecular structure of 3-Chloro-4-isopropoxybenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an

organic molecule. For 3-Chloro-4-isopropoxybenzoic acid, both ¹H and ¹³C NMR provide

definitive structural information. The data presented here are based on established prediction

algorithms and spectral data from analogous compounds.[3][4][5][6]

Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, isopropyl, and

carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the

substituents (chlorine, alkoxy, and carboxyl groups).

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Carboxylic Acid

(-COOH)
~13.0 Singlet (broad) - 1H

Aromatic H

(position 2)
~8.0 Doublet ~2.0 1H

Aromatic H

(position 6)
~7.9

Doublet of

Doublets
~8.5, 2.0 1H

Aromatic H

(position 5)
~7.0 Doublet ~8.5 1H

Isopropoxy

Methine (-CH)
~4.7 Septet ~6.0 1H

Isopropoxy

Methyl (-CH₃)
~1.4 Doublet ~6.0 6H

Interpretation and Causality
Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the

electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding,

resulting in a characteristic downfield, broad singlet.
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Aromatic Protons (7.0-8.0 ppm): The three aromatic protons are in different chemical

environments. The proton at position 2 is ortho to the electron-withdrawing carboxyl group

and meta to the chlorine, appearing as a doublet. The proton at position 6 is ortho to the

carboxyl group and ortho to the chlorine, leading to a doublet of doublets. The proton at

position 5 is ortho to the electron-donating isopropoxy group and meta to the carboxyl group,

making it the most upfield of the aromatic signals.

Isopropoxy Protons: The methine proton (~4.7 ppm) is split into a septet by the six equivalent

methyl protons. Conversely, the six methyl protons (~1.4 ppm) are split into a doublet by the

single methine proton. This classic "septet-doublet" pattern is a definitive indicator of an

isopropyl group.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon

atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carboxylic Acid (-COOH) ~167

Aromatic C4 (-O-iPr) ~158

Aromatic C3 (-Cl) ~133

Aromatic C1 (-COOH) ~132

Aromatic C6 ~130

Aromatic C2 ~123

Aromatic C5 ~115

Isopropoxy Methine (-CH) ~72

Isopropoxy Methyl (-CH₃) ~22

NMR Experimental Protocol
A self-validating protocol ensures reproducibility and data integrity.
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Sample Preparation: Dissolve 5-10 mg of 3-Chloro-4-isopropoxybenzoic acid in ~0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic

acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ 0.00).

Instrument Setup:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.[3]

Probe: Standard 5 mm broadband probe, tuned to the ¹H or ¹³C frequency.

Temperature: Maintain a constant temperature, typically 298 K.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: ~16 ppm (centered around 6 ppm).

Acquisition Time: ~3-4 seconds.

Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, including the

slowly relaxing carboxyl proton.

Number of Scans: 8-16 scans, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: ~240 ppm (centered around 120 ppm).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum to the TMS signal at 0.00 ppm.

Caption: Key NMR correlations and spectral regions for the molecule.

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity/Shape

3300 - 2500 O-H stretch Carboxylic Acid Strong, Very Broad

~3080 C-H stretch Aromatic Medium

~2980 C-H stretch Aliphatic (isopropyl) Medium

1710 - 1680 C=O stretch Carboxylic Acid Strong, Sharp

~1600, ~1470 C=C stretch Aromatic Ring Medium-Strong

1320 - 1210 C-O stretch
Carboxylic Acid /

Ether
Strong

960 - 900
O-H bend (out-of-

plane)
Carboxylic Acid Medium, Broad

~800 C-Cl stretch Aryl Halide Strong

Interpretation and Causality
O-H Stretch (3300-2500 cm⁻¹): The most diagnostic feature of a carboxylic acid is the

extremely broad O-H stretching absorption.[7][8] Its breadth is a direct result of extensive

intermolecular hydrogen bonding, which creates a wide range of O-H bond environments.[9]

[10]

C=O Stretch (1710-1680 cm⁻¹): A strong, sharp peak in this region confirms the presence of

a carbonyl group.[11][12] For a carboxylic acid, this peak is typically found around 1710
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cm⁻¹.

C-O Stretches (1320-1210 cm⁻¹): The spectrum will contain strong absorptions in this region

corresponding to the C-O stretching of both the carboxylic acid and the aryl ether linkage.[9]

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-C

stretches, C-H bends, and the C-Cl stretch, that are unique to the molecule's overall

structure.

IR Experimental Protocol
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

most common. Place a small amount of the solid powder directly onto the ATR crystal (e.g.,

diamond or germanium).

Instrument Setup:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Accessory: ATR accessory.

Data Acquisition:

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is

crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

Sample Scan: Apply pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum.

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on

the fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a soft ionization
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technique well-suited for polar molecules like carboxylic acids.

Expected Mass Spectrometry Data (ESI)
Molecular Formula: C₁₀H₁₁ClO₃

Monoisotopic Mass: 214.0397 g/mol

Negative Ion Mode ([M-H]⁻):m/z 213.0325

Positive Ion Mode ([M+H]⁺):m/z 215.0469

Fragmentation Analysis (Negative Ion Mode)
Negative ion mode is often highly informative for carboxylic acids. The primary fragmentation

pathway involves the loss of carbon dioxide.[13][14]

[M-H]⁻ → [M-H-CO₂]⁻: The initial deprotonated molecule at m/z 213.03 will readily lose a

molecule of CO₂ (44.01 Da). This is a characteristic fragmentation of deprotonated benzoic

acids.[14]

Fragment:m/z 169.02 (C₉H₁₀ClO⁻)

Further fragmentation of the m/z 169 ion could involve the loss of a propene molecule (C₃H₆,

42.05 Da) from the isopropoxy group.

[C₉H₁₀ClO]⁻ → [C₆H₄ClO]⁻:

Fragment:m/z 127.00 (chlorophenoxide anion)

[M-H]⁻
m/z = 213.03

[M-H-CO₂]⁻
m/z = 169.02

- CO₂ Chlorophenoxide Anion
m/z = 127.00

- C₃H₆ (propene)

Click to download full resolution via product page

Caption: Predicted ESI⁻ fragmentation pathway for the molecule.

Mass Spectrometry Experimental Protocol
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Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable

solvent like methanol or acetonitrile/water (50:50). A small amount of a weak base (e.g.,

ammonium hydroxide) can be added to promote deprotonation in negative ion mode.

Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole

Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for obtaining high-resolution mass

measurements.[13][14]

Infusion Analysis:

Introduce the sample solution directly into the ESI source via a syringe pump at a low flow

rate (e.g., 5-10 µL/min).

ESI Source Parameters (Negative Mode):

Capillary Voltage: ~ -3.0 kV

Cone Voltage: ~ -30 V[13]

Source Temperature: ~120-150 °C[13]

Desolvation Gas (N₂): Flow rate ~600-800 L/h, Temperature ~350 °C[13]

Tandem MS (MS/MS) for Fragmentation:

Isolate the precursor ion of interest ([M-H]⁻, m/z 213.03) in the first mass analyzer.

Introduce a collision gas (e.g., Argon) into a collision cell to induce fragmentation.

Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment

ions.[13]

Analyze the resulting fragment ions in the second mass analyzer.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural

characterization of 3-Chloro-4-isopropoxybenzoic acid. ¹H and ¹³C NMR define the precise
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carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups,

most notably the hydrogen-bonded carboxylic acid. High-resolution mass spectrometry

validates the elemental composition and reveals characteristic fragmentation patterns that

further corroborate the proposed structure. The protocols detailed herein provide a robust

framework for obtaining high-quality, reliable data essential for any research or development

endeavor involving this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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